molecular formula C10H8O2 B064291 Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde CAS No. 163332-89-6

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde

Cat. No. B064291
M. Wt: 160.17 g/mol
InChI Key: OHFPNYRQNMMOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde is a cyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This compound is also known as PCCDA and has a molecular formula of C10H8O2. PCCDA is a white crystalline solid that is soluble in organic solvents and is primarily used in laboratory experiments as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of PCCDA is not well understood. However, it is believed that PCCDA can act as a dienophile in Diels-Alder reactions. This reactivity makes PCCDA an important building block for the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of PCCDA. However, studies have shown that PCCDA is not toxic to cells and has low cytotoxicity. This property makes PCCDA an attractive compound for use in biological applications.

Advantages And Limitations For Lab Experiments

One of the advantages of using PCCDA in laboratory experiments is its high reactivity. PCCDA can react with various dienes to form a range of organic compounds. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation of using PCCDA is its high cost. PCCDA is an expensive compound to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on PCCDA. One potential area of research is the synthesis of PCCDA derivatives with improved reactivity and selectivity. Another area of research is the use of PCCDA in drug delivery systems. PCCDA-based polymers have shown promise as drug delivery vehicles due to their biocompatibility and low toxicity. Additionally, research on the use of PCCDA in electronics and catalysis could lead to the development of new technologies and materials.

Synthesis Methods

The synthesis of PCCDA involves the reaction between cyclooctadiene and potassium permanganate in the presence of acetic acid. The reaction results in the formation of PCCDA as a white crystalline solid. This method of synthesis is widely used in the laboratory and has been optimized to produce high yields of PCCDA.

Scientific Research Applications

PCCDA has been extensively studied for its potential applications in various scientific fields. One of the primary uses of PCCDA is as a building block for the synthesis of organic compounds. PCCDA can be used to synthesize various compounds such as macrocycles, dendrimers, and polymers. These compounds have potential applications in fields such as drug delivery, catalysis, and electronics.

properties

CAS RN

163332-89-6

Product Name

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

cubane-1,4-dicarbaldehyde

InChI

InChI=1S/C10H8O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h1-8H

InChI Key

OHFPNYRQNMMOGT-UHFFFAOYSA-N

SMILES

C(=O)C12C3C4C1C5C2C3C45C=O

Canonical SMILES

C(=O)C12C3C4C1C5C2C3C45C=O

synonyms

Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.